molecular formula C28H28ClP B8524466 Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride CAS No. 59821-98-6

Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride

Cat. No.: B8524466
CAS No.: 59821-98-6
M. Wt: 430.9 g/mol
InChI Key: YEWDJWBVWLXKNY-UHFFFAOYSA-M
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Description

Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride is a useful research compound. Its molecular formula is C28H28ClP and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

59821-98-6

Molecular Formula

C28H28ClP

Molecular Weight

430.9 g/mol

IUPAC Name

triphenyl-[(4-propan-2-ylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C28H28P.ClH/c1-23(2)25-20-18-24(19-21-25)22-29(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28;/h3-21,23H,22H2,1-2H3;1H/q+1;/p-1

InChI Key

YEWDJWBVWLXKNY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-Isopropylbenzylchloride (168.5 g, 1 mol.) and triphenylphosphine (275 g, 1.05 mol.) were refluxed overnight in acetonitrile (600 ml). Approximately 300 ml of acetonitrile were removed in vacuo and 500 ml ether was added. The salt was allowed to crystallize and the salt was filtered off and washed with ether. Yield of the first crop of crystals was 388 g (90%) of desired salt. Some additional salt could be recovered from the mother liquors.
Quantity
168.5 g
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reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 liter reactor was obtained, and to this reactor was charged 655 g of triphenylphosphine, 1050 ml of methyl alcohol, and 422.5 g of para-isopropylbenzyl chloride. The reactants were heated to reflux temperature, approximately 65°-67° C., and refluxed for about 5 hours. There was obtained 1856.9 g of a 50% solution of para-isopropylbenzyl triphenylphosphonium chloride in methyl alcohol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
655 g
Type
reactant
Reaction Step Two
Quantity
422.5 g
Type
reactant
Reaction Step Two
Quantity
1050 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A large round-bottom flask was obtained and into this flask was charged 150 ml (102.4 g) n-octane having 99% purity, 84.6 g para-isopropylbenzyl chloride and 111.5 g triphenylphosphine. The reaction solution was heated to 95°-100° C. and maintained at that temperature for approximately 29 hours. At that time the heat was turned off and the reaction solution was cooled and charged with 197.5 methyl alcohol to dissolve the suspended solids. The methanol solution was then washed twice with 50 ml of octane each time. The octane was decanted off, leaving 383.7 g of a methyl alcohol solution of 45% para-isopropylbenzyl triphenylphosphonium chloride in methanol.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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